oxyimperatorin
Overview
Description
It is characterized by its molecular formula C16H14O5 and a molecular weight of 286.28 g/mol . This compound is known for its various biological activities and has been the subject of extensive scientific research.
Mechanism of Action
Target of Action
The primary target of Oxyimperatorin is the NF-κB p65 signaling pathway . This pathway plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Mode of Action
This compound interacts with its target by suppressing the NF-κB p65 signaling pathway . Specifically, it inhibits the phosphorylation and nuclear translocation of NF-κB p65 .
Biochemical Pathways
The suppression of the NF-κB p65 signaling pathway by this compound affects several downstream biochemical pathways. It significantly attenuates the production of free radicals, inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines . Additionally, it reduces the M1 pro-inflammatory transition in LPS-stimulated BV-2 microglia .
Pharmacokinetics
It is known that this compound is soluble in dmso .
Result of Action
The result of this compound’s action is the suppression of neuroinflammation both in vitro and in vivo . By inhibiting the NF-κB p65 signaling pathway, it suppresses microglia activation and attenuates the production of pro-inflammatory mediators and cytokines . This leads to a reduction in neuronal damage, which is a key pathological feature in many neurological diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce microglial activation, which this compound can suppress . .
Biochemical Analysis
Cellular Effects
Oxyimperatorin has been found to attenuate LPS-induced microglial activation both in vitro and in vivo . It suppresses the production of free radicals and pro-inflammatory cytokines in BV-2 microglia without causing cytotoxicity . It also reduces the M1 pro-inflammatory transition in LPS-stimulated BV-2 microglia .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of NF-κB p65 signaling . This suppression of NF-κB p65 signaling leads to a reduction in the production of pro-inflammatory mediators and cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxyimperatorin can be synthesized through the reaction of imperatorin with an oxidizing agent. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid, to oxidize imperatorin to this compound . The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, particularly from the roots of Angelica dahurica. The extraction process includes solvent extraction, followed by purification using chromatographic techniques . This method ensures the isolation of this compound in high purity for various applications.
Chemical Reactions Analysis
Types of Reactions: Oxyimperatorin undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various derivatives.
Reduction: It can be reduced to yield dihydrthis compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Dihydrthis compound.
Substitution: Substituted this compound derivatives with different functional groups.
Scientific Research Applications
Oxyimperatorin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.
Biology: Studied for its effects on various biological pathways and its potential as a bioactive compound.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and as a natural product in cosmetic formulations.
Comparison with Similar Compounds
Imperatorin: A precursor to oxyimperatorin, known for its anti-inflammatory and anti-cancer properties.
Isoimperatorin: Another coumarin derivative with similar biological activities.
Oxypeucedanin: Shares structural similarities and exhibits comparable biological effects.
Uniqueness of this compound: this compound is unique due to its specific epoxide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJZWFCPUDPLME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957146 | |
Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35740-18-2 | |
Record name | Oxyimperatorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035740182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for oxyimperatorin's anti-inflammatory effects?
A1: Research indicates that this compound attenuates LPS-induced microglial activation, a key process in inflammatory responses, by suppressing the NF-κB p65 signaling pathway []. This suggests that this compound's anti-inflammatory effects are mediated, at least in part, through modulation of this specific signaling pathway.
Q2: Can you elaborate on the extraction of this compound from its natural source?
A2: this compound is primarily extracted from Angelica dahurica, a plant known for its medicinal properties. Studies have explored the use of supercritical CO₂ extraction as an efficient method for obtaining this compound from this plant [, ]. Factors like extraction pressure, temperature, time, and separation pressure significantly influence the yield of this compound and other coumarins [, ].
Q3: What analytical techniques are commonly employed for the identification and quantification of this compound?
A3: High-performance liquid chromatography (HPLC) serves as a primary method for determining the content of this compound in plant extracts []. Additionally, gas chromatography-mass spectrometry (GC-MS) has been utilized to analyze and quantify this compound alongside other coumarin constituents [, ]. These techniques facilitate the identification and measurement of this compound in complex mixtures.
Q4: Have there been any attempts to model and predict the extraction yield of this compound?
A4: Yes, researchers have explored using artificial neural networks, specifically back-propagation neural networks (BP-NN), to predict the extraction of coumarins, including this compound, from Angelica dahurica using supercritical CO₂ []. These models incorporate parameters like extraction pressure, temperature, time, separation pressure, and particle size to forecast extraction outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.